molecular formula C17H21N3O2S B2702219 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine CAS No. 1170484-25-9

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2702219
CAS No.: 1170484-25-9
M. Wt: 331.43
InChI Key: WAQIHAWUNDBIQO-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a novel chemical hybrid designed for medicinal chemistry and anticancer research. It incorporates a 1,3,4-thiadiazole scaffold, recognized as a privileged structure in drug discovery due to its role as a bioisostere of nucleic acid bases, which allows its derivatives to interfere with DNA replication processes . The mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of these compounds to cross cellular membranes, contributing to good oral absorption and bioavailability . This core structure is fused with a piperidine moiety, a heterocycle known to improve pharmacological and pharmacokinetic profiles by tuning target interactions and enhancing aqueous solubility . Compounds featuring the 1,3,4-thiadiazole pharmacophore have demonstrated significant and promising cytotoxic activities across various human cancer cell lines. Research on closely related structures indicates particular potency against breast cancer cells (MCF-7) . The proposed mechanism of action for such hybrids includes the induction of apoptotic cell death, characterized by an increase in the Bax/Bcl-2 ratio and caspase activity, alongside the ability to arrest the cell cycle at specific phases such as S or G2/M . The integration of the 1,3,4-thiadiazole unit with a piperidine ring is a validated strategy to enhance antitumor potential, creating new chemical entities that are valuable for investigating novel oncological therapeutic pathways . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIHAWUNDBIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with 2-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanone group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are studied as catalysts in various organic reactions.

    Material Science: These compounds are explored for their potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens.

    Enzyme Inhibitors: These compounds are investigated as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Thiadiazole derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and neurological disorders.

Industry

    Agriculture: These compounds are studied for their potential use as pesticides or herbicides.

    Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl groups on thiadiazole (as in the target compound) enhance metabolic stability compared to phenyl groups, which may improve CNS penetration .
  • Linker Flexibility : Ethylamine or thioether linkers (e.g., in benzamide derivatives) modulate conformational flexibility, impacting receptor binding .

Pharmacological Activity Comparison

Compound Target Activity Potency/EC₅₀ Key Findings Reference
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine Hypothesized AChE inhibition N/A Structural similarity to donepezil suggests potential AChE interaction; requires experimental validation.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Anticonvulsant (GABA modulation) EC₅₀ ~ 15–20 µM Demonstrated dose-dependent GABA elevation in rat brain models .
5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole AChE inhibition IC₅₀ ~ 2.5 µM 600-fold less potent than lead compound due to bulkier phenyl group .
1-Benzyl-4-[2-(5-phenyl-thiadiazol-2-yl)aminoethyl]piperidine AChE inhibition IC₅₀ ~ 1.8 µM Ethyl-N-benzyl-piperidine chain mimics donepezil’s pharmacophore, enhancing activity .

Key Observations :

  • AChE Inhibition : Piperidine derivatives with smaller thiadiazole substituents (e.g., ethyl) may optimize binding to the enzyme’s catalytic site .
  • Anticonvulsant Activity : Thiadiazole-valproate hybrids (e.g., N-(5-ethyl-thiadiazol-2-yl)-2-propylpentanamide) leverage GABAergic pathways, suggesting a divergent mechanism from AChE-targeted analogues .

Analytical and Computational Validation

  • Structural Confirmation : All analogues were characterized via ¹H/¹³C NMR, IR, and mass spectrometry, ensuring synthetic accuracy .
  • Computational Docking : Studies on thiadiazole-piperidine derivatives (e.g., benzamide analogues) revealed hydrogen bonding with AChE’s peripheral anionic site, supporting structure-activity relationships .

Biological Activity

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a novel synthetic derivative of piperidine that incorporates a thiadiazole moiety. This structure has garnered attention due to its potential biological activities, particularly in the field of cancer research. The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines, mechanisms of action involving apoptosis, and selectivity towards tumor cells over normal cells.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol. The structure features a piperidine ring substituted with a thiadiazole and a methoxybenzoyl group, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds structurally related to This compound were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

  • Cytotoxicity : In vitro assays revealed that the compound exhibits potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds showed IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 cells .
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest at critical phases (S and G2/M) .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest and caspase activation

Selectivity

The selectivity of these compounds towards cancer cells over normal cells was highlighted in studies where treated cancer cells exhibited significantly higher rates of apoptosis compared to normal Vero cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

Study on Thiadiazole Derivatives

A comprehensive study focused on a series of thiadiazole-based compounds demonstrated their effectiveness in inhibiting tumor growth in vivo. For instance, compound 4i , closely related to our compound of interest, was shown to target sarcoma cells effectively in a mouse model .

Pharmacokinetics

In vivo pharmacokinetic studies utilizing radiolabeling techniques revealed that these compounds can localize effectively within tumor tissues, providing insights into their potential as targeted therapies .

Q & A

Basic: What are the key structural features influencing the reactivity of this compound, and how can they be characterized experimentally?

Answer:
The compound’s reactivity is governed by its thiadiazole ring (electron-deficient heterocycle), the piperidine moiety (basic nitrogen for protonation), and the 2-methoxybenzoyl group (steric and electronic effects from the methoxy substituent). Characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the thiadiazole and piperidine linkage .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly the spatial arrangement of the methoxybenzoyl group relative to the piperidine ring .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring synthetic fidelity .

Basic: What synthetic routes are reported for this compound, and what are their critical optimization parameters?

Answer:
Two primary routes are documented:

Acylation-Cyclization Pathway :

  • Piperidine is first acylated with 2-methoxybenzoyl chloride, followed by cyclocondensation with 5-ethyl-1,3,4-thiadiazole-2-amine under reflux in ethanol. Key parameters:

  • Temperature control (70–80°C) to avoid side reactions .
  • Solvent choice (DMF or ethanol) to enhance nucleophilicity of the thiadiazole amine .

One-Pot Coupling :

  • Uses cesium carbonate as a base for simultaneous acylation and thiadiazole coupling. Yield optimization requires strict anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assay Protocols : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • HPLC-Purity Correlation : Quantify impurities (e.g., unreacted piperidine intermediates) via reverse-phase HPLC and correlate with bioactivity .
  • SAR Analysis : Synthesize analogs (e.g., varying the ethyl group on the thiadiazole) to isolate structural contributors to activity .

Advanced: What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varying substrate concentrations .
  • Molecular Docking : Model the compound’s interaction with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, focusing on thiadiazole’s sulfur interactions with catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Answer:

  • Detailed Reaction Logs : Document exact stoichiometry (e.g., 1:1.2 molar ratio of piperidine to acylating agent) and solvent purity .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the thiadiazole ring during synthesis .
  • Cross-Lab Validation : Share samples for independent NMR and LC-MS verification .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

  • Rodent Models : Assess oral bioavailability and plasma half-life using Sprague-Dawley rats, with LC-MS/MS for quantification .
  • Metabolomic Profiling : Identify hepatic metabolites via UPLC-QTOF-MS to predict detoxification pathways and potential toxic intermediates .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models to evaluate CNS targeting potential, leveraging the piperidine moiety’s basicity .

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity in plasma/tissue homogenates .
  • Microdialysis Coupled with HPLC : For real-time monitoring in extracellular fluid .
  • Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and matrix effect correction .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • QSAR Modeling : Train models using datasets of thiadiazole derivatives’ bioactivity to predict critical substituents (e.g., methoxy vs. ethoxy groups) .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles early in design .

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